molecular formula C16H10Cl2O3 B6346351 (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dichlorophenyl)prop-2-en-1-one CAS No. 565220-10-2

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

Cat. No.: B6346351
CAS No.: 565220-10-2
M. Wt: 321.2 g/mol
InChI Key: TUWBRJGTLDQVAW-ORCRQEGFSA-N
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Description

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a benzodioxole moiety and a dichlorophenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2H-1,3-benzodioxole-5-carbaldehyde and 2,5-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of alcohols or alkanes.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its effects on different biological systems to understand its potential therapeutic applications.

Medicine

Due to its biological activities, the compound may be investigated for its potential use in drug development. It could serve as a lead compound for designing new pharmaceuticals.

Industry

In the industrial sector, the compound may be used in the production of dyes, pigments, or other specialty chemicals. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dichlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Hydroxyphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
  • (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one
  • (2E)-3-(4-Methoxyphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dichlorophenyl)prop-2-en-1-one lies in its specific combination of functional groups. The presence of both the benzodioxole and dichlorophenyl moieties may confer distinct chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O3/c17-11-3-4-13(18)12(8-11)14(19)5-1-10-2-6-15-16(7-10)21-9-20-15/h1-8H,9H2/b5-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWBRJGTLDQVAW-ORCRQEGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
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(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

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